1-(5-Iodo-1H-indol-1-yl)ethanone
Description
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Structure
3D Structure
Properties
CAS No. |
16066-94-7 |
|---|---|
Molecular Formula |
C10H8INO |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
1-(5-iodoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8INO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3 |
InChI Key |
URINJBUPBWAHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)I |
Origin of Product |
United States |
Potential Applications in Chemical Biology and Preclinical Research
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. evitachem.com Derivatives of 1-(1H-indol-1-yl)ethanone, the parent structure of the title compound, have been the focus of significant research, leading to the discovery of potent and selective modulators of various biological targets.
Chemical Reactivity and Transformations of 1 5 Iodo 1h Indol 1 Yl Ethanone
Reactivity of the Aryl Iodide Moiety (C5-Iodine)
The carbon-iodine bond at the C5 position is the most prominent site for transformations aimed at elaborating the indole (B1671886) scaffold. The high polarizability and weakness of the C-I bond make it an excellent leaving group, particularly in transition metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the aryl iodide functionality of 1-(5-iodo-1H-indol-1-yl)ethanone is ideally suited for this purpose. evitachem.com These reactions allow for the introduction of a wide variety of substituents at the C5 position of the indole ring. nih.govmdpi.com
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. It is widely used to introduce aryl or vinyl substituents. The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. researchgate.net For 5-iodoindole derivatives, typical conditions involve a palladium catalyst such as Pd(OAc)₂ or Pd(dppf)Cl₂, a base like K₂CO₃ or NaHCO₃, and a solvent system like toluene/ethanol or H₂O/MeCN. researchgate.netacs.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C5-iodine and a terminal alkyne. wikipedia.org This method is paramount for synthesizing alkynyl-substituted indoles. The reaction is co-catalyzed by palladium and copper salts and requires a base, often an amine like triethylamine (TEA), which can also serve as the solvent. wikipedia.orgreddit.comresearchgate.net The versatility of this reaction allows for the introduction of various substituted alkynes, which can be further transformed. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, substituted alkene. This reaction provides a direct route to vinyl-substituted indoles. The process typically employs a palladium catalyst, a base, and is often carried out at elevated temperatures. mdpi.com
Table 1: Representative Conditions for Cross-Coupling Reactions on Iodo-Indole Scaffolds
| Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, NaHCO₃ | Toluene/Ethanol, DMF, H₂O/MeCN | 55-100 °C |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, Diethylamine | THF, DMF, neat amine | Room Temp. to 70 °C |
| Heck | Pd(OAc)₂ | None or phosphine | NaOAc, Et₃N | MeCN, DMF | 80-120 °C |
This table presents generalized conditions based on reactions with similar substrates and is for illustrative purposes.
While less common than cross-coupling, the iodine atom at C5 can be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr). The N-acetyl group, being electron-withdrawing, can help to activate the ring system towards nucleophilic attack, although this effect is more pronounced for substituents at the C4 and C6 positions. Nevertheless, reactions with potent nucleophiles can lead to substitution at C5. For instance, studies on related 5-iodoindole derivatives have shown that nucleophiles like sodium imidazolyl or sodium indolyl can displace the iodide under thermal conditions in polar aprotic solvents like DMF. core.ac.uk
Transformations Involving the N-Acetyl Group
The N-acetyl group primarily serves as a protecting group for the indole nitrogen, preventing unwanted side reactions and influencing the regioselectivity of substitutions on the indole ring. evitachem.com Its removal or modification is a common synthetic step.
The amide bond of the N-acetyl group can be cleaved under hydrolytic conditions to yield the corresponding N-H indole, 1-(1H-indol-5-yl)ethanone. This transformation can be achieved using either acidic or basic conditions. Base-catalyzed hydrolysis, for example with potassium hydroxide in methanol, is a common method for the deacetylation of N-acylindoles. researchgate.net
Complete removal of the acetyl group is the most common transformation. Besides hydrolysis, other methods can be employed. Reductive methods are generally not applicable for simple deacetylation. The primary purpose of removing the acetyl group is often to enable N-alkylation or other modifications at the indole nitrogen, or to access the parent 5-iodo-1H-indole for further reactions where the N-H proton is desired. The removal of N-sulfonyl protecting groups from indole derivatives using reagents like TBAF or KF/Al₂O₃ highlights the general strategy of deprotection to unmask the N-H functionality. researchgate.net
Electrophilic and Nucleophilic Substitutions on the Indole Ring (excluding C5-Iodine)
Further substitution on the indole ring of this compound is influenced by the directing effects of the existing substituents.
Electrophilic Substitution: The indole ring is inherently electron-rich and prone to electrophilic substitution. researchgate.net However, the N-acetyl group is electron-withdrawing and deactivates the ring towards electrophiles compared to an N-H or N-alkyl indole. This deactivation makes harsher conditions necessary for reactions like Friedel-Crafts, nitration, or halogenation. researchgate.net The directing effect of the indole nitrogen typically favors substitution at the C3 position. Given that C3 is unsubstituted in this compound, it is the most likely site for electrophilic attack, should the reaction conditions be forcing enough to overcome the deactivating effect of the N-acetyl group. researchgate.netresearchgate.net
Nucleophilic Substitution: Nucleophilic substitution on the indole ring itself (at positions other than C5) is generally difficult due to the ring's electron-rich nature. However, specific positions can be activated. For some indole derivatives, nucleophilic substitution has been reported at the C2 position. core.ac.uk This type of reaction often requires specific substrates and conditions, such as the presence of a good leaving group at C2 and a potent nucleophile. For this compound, direct nucleophilic attack on the carbon atoms of the indole ring (excluding C5) is not a commonly observed reaction pathway.
Stability and Degradation Pathways of this compound
The chemical stability of this compound is a critical factor in its synthesis, storage, and application. The presence of three key structural features—the indole ring, the N-acetyl group, and the carbon-iodine bond—dictates its reactivity and susceptibility to degradation under various conditions. This section explores the photochemical, thermal, and hydrolytic stability of this compound, drawing upon established principles of organic chemistry and data from related indole derivatives.
Photochemical Stability
The photochemical stability of this compound is influenced by the presence of the chromophoric indole nucleus and the carbon-iodine bond, which is known to be photosensitive.
Key Research Findings:
Carbon-Iodine Bond Cleavage: Aromatic iodides are susceptible to homolytic cleavage of the C-I bond upon exposure to ultraviolet (UV) radiation, leading to the formation of an aryl radical and an iodine radical. This process is a common photochemical transformation for iodoaromatic compounds. For this compound, this would result in the formation of a 1-acetyl-1H-indol-5-yl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, leading to a complex mixture of degradation products. Studies on iodoform (CHI₃) have elucidated the ultrafast structural dynamics of C-I bond cleavage upon photoexcitation rsc.org.
Indole Ring Oxidation: The electron-rich indole ring system is also prone to photo-oxidation. In the presence of oxygen and light, indole derivatives can undergo oxidation to form various products, including oxindoles wikipedia.org. The specific products formed will depend on the reaction conditions, such as the wavelength of light and the presence of photosensitizers.
Illustrative Photochemical Degradation Pathways:
| Initial Reactant | Condition | Primary Intermediate(s) | Potential Final Product(s) |
| This compound | UV Radiation | 1-Acetyl-1H-indol-5-yl radical, Iodine radical | 1-Acetyl-1H-indole, 1-Acetyl-5-hydroxy-1H-indole, Polymeric materials |
This table is illustrative and based on general principles of photochemical reactivity for iodoaromatic and indole compounds.
Thermal and Hydrolytic Stability
The thermal and hydrolytic stability of this compound is primarily governed by the N-acetyl group and the iodo-substituent on the indole ring.
Thermal Stability:
Hydrolytic Stability:
The N-acetyl group of this compound is the most likely site for hydrolytic cleavage. This reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 5-iodo-1H-indole and acetic acid. This deacetylation is a common reaction for N-acetylated compounds researchgate.netnih.gov.
Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the acetyl group. This also proceeds through a tetrahedral intermediate, which then eliminates the 5-iodo-1H-indolide anion. A subsequent proton transfer from water or a protic solvent yields 5-iodo-1H-indole and an acetate salt etsu.edustackexchange.com. Studies on other N-acyloxyindoles have shown that they are easily hydrolyzed under mildly basic conditions nih.gov. Similarly, ester conjugates of indole-3-acetic acid have been shown to hydrolyze readily in basic solutions nih.gov.
Illustrative Hydrolytic Degradation Conditions and Products:
| Condition | Catalyst | Primary Product(s) |
| Aqueous Solution, Heat | Acid (e.g., HCl) | 5-Iodo-1H-indole, Acetic Acid |
| Aqueous Solution, Heat | Base (e.g., NaOH) | 5-Iodo-1H-indole, Sodium Acetate |
This table is illustrative and based on the known hydrolytic chemistry of N-acetylindoles.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 5 Iodo 1h Indol 1 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-(5-Iodo-1H-indol-1-yl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the proton (¹H) and carbon (¹³C) signals unambiguously.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of protons in the molecule. The expected signals would include those for the acetyl protons and the protons of the indole (B1671886) ring system. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns would reveal adjacent proton relationships.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ethanone (B97240) group, the methyl carbon, and the eight carbons of the iodo-substituted indole ring. The chemical shifts would be indicative of the electronic environment of each carbon.
Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values and not experimental data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | Data not available | Data not available |
| H-3 | Data not available | Data not available |
| H-4 | Data not available | Data not available |
| H-6 | Data not available | Data not available |
| H-7 | Data not available | Data not available |
| CH₃ | Data not available | Data not available |
| C-2 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| C-3a | Data not available | Data not available |
| C-4 | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| C-6 | Data not available | Data not available |
| C-7 | Data not available | Data not available |
| C-7a | Data not available | Data not available |
| C=O | Data not available | Data not available |
To definitively assign the structure, 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the position of the iodo and acetyl groups by observing long-range correlations from the indole protons to the quaternary carbons and the carbonyl carbon.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
HRMS would be used to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C₁₀H₈INO, with high accuracy.
Data Table for Predicted HRMS Data (Note: This is based on the molecular formula and not experimental data)
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | Data not available |
| [M+Na]⁺ | Data not available |
MS/MS analysis involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern provides a "fingerprint" of the molecule and can be used to confirm the structure by identifying key fragments. For this compound, expected fragmentation pathways would include the loss of the acetyl group and potentially the iodine atom.
Data Table for Predicted MS/MS Fragmentation (Note: These are hypothetical fragments and not from experimental data)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment |
|---|---|---|
| Data not available | Data not available | Data not available |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the region of 1650-1750 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C-I bond, while often weak in IR, may show a more distinct signal in the Raman spectrum.
Data Table for Predicted IR and Raman Vibrational Frequencies (Note: These are general ranges and not experimental data)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ketone) | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available |
| Aliphatic C-H Stretch | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available |
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the crystalline state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions, which are crucial for understanding the compound's properties and potential behavior in a solid dosage form.
For this compound, obtaining a single crystal suitable for X-ray diffraction analysis is the first critical step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. Once a crystal of sufficient quality is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
While specific crystallographic data for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other open-access databases as of the latest searches, a hypothetical representation of the type of data that would be generated is presented in Table 1. This data would provide a complete picture of the molecule's solid-state architecture. The analysis would reveal the planarity of the indole ring, the orientation of the N-acetyl group relative to the bicyclic system, and the bond lengths and angles, particularly the C-I bond. Furthermore, the data would elucidate any intermolecular interactions, such as hydrogen bonding or halogen bonding involving the iodine atom, which can significantly influence the crystal packing and physical properties of the compound.
Table 1: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.50 |
| b (Å) | 10.20 |
| c (Å) | 14.80 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1131.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.670 |
| R-factor | < 0.05 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for this compound.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in synthetic chemistry for both the purification of products from reaction mixtures and the determination of their purity. The choice of method depends on the volatility, polarity, and stability of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for assessing purity and isolating the compound from impurities.
In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. A detector at the column outlet monitors the eluting components, producing a chromatogram.
For this compound, a reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The purity of the compound is determined by the peak area percentage of the main component in the chromatogram. For preparative HPLC, the same principles apply, but on a larger scale to isolate a pure fraction of the compound. While specific published methods for this exact compound are scarce, Table 2 outlines a typical set of HPLC parameters that could be used for its analysis.
Table 2: Illustrative HPLC Method Parameters for this compound
| Parameter | Typical Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | Dependent on exact conditions |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While the N-acetyl group might make this compound amenable to GC analysis, care must be taken to ensure it does not decompose at the high temperatures of the injection port or column.
In GC/MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. The gas chromatogram provides information on the purity of the sample.
Computational Chemistry and Molecular Modeling Studies of 1 5 Iodo 1h Indol 1 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For 1-(5-Iodo-1H-indol-1-yl)ethanone, these calculations would provide a fundamental understanding of its reactivity, stability, and intermolecular interaction potential.
Molecular Orbital Analysis
A molecular orbital (MO) analysis for this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
A hypothetical molecular orbital analysis for this compound would likely reveal that the HOMO is primarily localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed over the acetyl group and the iodinated benzene (B151609) ring. The presence of the electron-withdrawing acetyl group and the electronegative iodine atom would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted indole. A study on acetylated indoles, for instance, has shown that acetylation can influence the HOMO-LUMO gap, thereby affecting the molecule's chemical reactivity. researchgate.net
Table 1: Hypothetical Molecular Orbital Properties of this compound
| Property | Hypothetical Value (eV) | Description |
| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | -1.8 | Represents the energy of the lowest energy empty orbital, indicating the propensity to accept electrons. |
| HOMO-LUMO Gap | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would highlight regions of negative potential (electron-rich areas) and positive potential (electron-poor areas).
It is anticipated that the oxygen atom of the acetyl group would exhibit a region of strong negative potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the methyl group and the indole ring would show positive potential. The iodine atom, due to its size and polarizability, could present a region of positive potential on its outermost surface (a "sigma-hole"), which could engage in halogen bonding, a significant non-covalent interaction in drug-receptor binding.
Conformational Analysis and Energy Landscapes
The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis of this compound would involve exploring the potential energy surface by rotating the single bond connecting the acetyl group to the indole nitrogen. This analysis would identify the most stable (lowest energy) conformation and any higher energy conformers.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is fundamental in structure-based drug design. While specific targets for this compound are not definitively established in public literature, indole derivatives are known to interact with a wide range of proteins, including kinases, G-protein coupled receptors, and enzymes.
Binding Mode Predictions with Target Macromolecules
In a hypothetical docking study, this compound would be docked into the binding site of a relevant protein target. The docking algorithm would systematically explore various binding poses and score them based on their predicted binding affinity. The predicted binding mode would reveal key intermolecular interactions, such as:
Hydrogen bonds: The acetyl oxygen is a potential hydrogen bond acceptor.
Hydrophobic interactions: The indole ring would likely engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen bonds: The iodine atom could form a halogen bond with an electron-rich atom (e.g., a backbone carbonyl oxygen) in the protein's binding site.
Affinity Scoring and Ranking
Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy or a score). These scores are used to rank different ligands or different binding poses of the same ligand. A lower binding energy generally indicates a more favorable interaction.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Predicted Value | Interpretation |
| Binding Energy (kcal/mol) | -8.2 | A negative value indicates a spontaneous binding process. The magnitude suggests a potentially strong interaction. |
| Key Interacting Residues | Tyr234, Leu156, Val189 | Highlights the specific amino acids in the binding pocket that form significant interactions with the ligand. |
| Predicted Interactions | Hydrogen bond with Tyr234, Halogen bond with Leu156 (backbone C=O), Hydrophobic interactions with Val189. | Details the types of non-covalent forces stabilizing the ligand-protein complex. |
Note: This table is a hypothetical representation of the output from a molecular docking simulation and is for illustrative purposes only.
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations serve as a "computational microscope," providing a detailed view of the atomic and molecular movements over time. This powerful technique can elucidate the dynamic behavior of this compound and its interactions with biological targets, such as enzymes or receptors. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar indole derivatives, offering a clear blueprint for how such investigations would proceed. eurekaselect.comnih.gov
The process would begin with the three-dimensional structure of this compound, which can be predicted or obtained from crystallographic data of similar compounds. nih.gov This structure is then placed in a simulated physiological environment, typically a box of water molecules and ions, and subjected to a set of physical laws governing interatomic forces. By solving Newton's equations of motion for every atom in the system, a trajectory of the molecule's dynamic behavior is generated.
These simulations can reveal crucial information, including:
Conformational Flexibility: How the molecule changes its shape over time, which is critical for its ability to bind to a target.
Solvent Interactions: The nature of its interactions with surrounding water molecules, affecting its solubility and bioavailability.
Binding Dynamics: When complexed with a biological target, MD simulations can illustrate the stability of the interaction, identify key amino acid residues involved in binding, and map the energetic landscape of the binding process. For instance, studies on other indole derivatives have successfully used MD to understand their binding to targets like the CREB binding protein (CBP). nih.gov
An illustrative example of data that could be derived from an MD simulation of this compound in complex with a hypothetical protein kinase target is presented below.
Table 1: Illustrative Molecular Dynamics Simulation Data for this compound with a Protein Kinase
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 200 ns | The duration of the simulation, providing a window into the dynamic events. |
| RMSD of Ligand | 1.5 ± 0.3 Å | Root Mean Square Deviation, indicating the stability of the ligand's position in the binding pocket. A low value suggests a stable binding mode. |
| Key H-Bond Interactions | ASN12, GLU91 | The ethanone (B97240) carbonyl oxygen forming hydrogen bonds with the backbone nitrogen of Asparagine 12 and the side chain of Glutamic acid 91. |
| Key Hydrophobic Interactions | LEU15, VAL23, ALA43, ILE143 | The indole ring and the iodo-substituent interacting with nonpolar amino acid residues, contributing to binding affinity. |
| Binding Free Energy (MM/PBSA) | -45.7 ± 4.2 kcal/mol | An estimation of the binding affinity, with a more negative value indicating a stronger interaction. |
This table is for illustrative purposes only and represents the type of data that could be generated from molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. This method is instrumental in the rational design of new molecules with improved properties. For this compound, QSAR studies would involve synthesizing and testing a library of related derivatives and then using statistical methods to build a mathematical model.
The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified using molecular descriptors, which can be categorized as:
Electronic Descriptors: (e.g., partial charges, dipole moment) which influence electrostatic interactions.
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which describe the molecule's solubility characteristics.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
A QSAR study for derivatives of this compound would follow these general steps:
Data Set Generation: A series of analogues would be synthesized with variations at different positions of the indole scaffold. Their biological activity (e.g., IC50 value against a specific target) would be measured.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software.
Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to find a correlation between a subset of the calculated descriptors and the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized compounds. This allows medicinal chemists to prioritize the synthesis of molecules that are predicted to be most potent, thereby saving significant time and resources. For example, the optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for prostate cancer treatment was guided by such rational design principles. nih.gov
An example of a hypothetical QSAR dataset for a series of this compound derivatives is shown below.
Table 2: Hypothetical QSAR Data for this compound Derivatives
| Compound | R-Group at Position 3 | LogP | Molecular Weight | Electronic Energy (Hartrees) | Experimental IC50 (nM) | Predicted IC50 (nM) |
| 1 | -H | 3.1 | 285.08 | -1234.5 | 150 | 145 |
| 2 | -CH3 | 3.5 | 299.11 | -1273.8 | 95 | 102 |
| 3 | -F | 3.2 | 303.07 | -1333.2 | 120 | 115 |
| 4 | -OH | 2.8 | 301.08 | -1309.1 | 250 | 265 |
| 5 | -NH2 | 2.6 | 300.10 | -1289.4 | 310 | 300 |
This table is for illustrative purposes only. The data represents a hypothetical set of compounds and their properties that would be used to build a QSAR model.
By leveraging the predictive power of QSAR, researchers can rationally design the next generation of indole-based compounds, fine-tuning their structure to maximize therapeutic efficacy and minimize potential off-target effects.
Exploration of Structure Activity Relationships Sar Within the 1 5 Iodo 1h Indol 1 Yl Ethanone Scaffold
Impact of Substitution at the Indole (B1671886) Nitrogen (N1) on Biological Activity
The substitution at the N1 position of the indole ring is a critical determinant of the biological activity of 1-(5-Iodo-1H-indol-1-yl)ethanone analogs. The ethanone (B97240) (acetyl) group at this position is a key feature of the scaffold, and its interactions with target proteins can significantly influence binding affinity.
Research into derivatives of the closely related 1-(1H-indol-1-yl)ethanone as inhibitors of the CREB binding protein (CBP) and its homolog EP300 has provided valuable insights. nih.gov The acetyl group at N1 is thought to occupy a specific pocket in the target protein, and modifications to this group can have profound effects on inhibitory activity. While direct SAR data on N1 substitution for this compound across a range of targets is limited, the general principles observed in related indole derivatives suggest that the size, electronics, and hydrogen bonding capacity of the N1-substituent are key parameters for optimization.
Role of the Iodine Moiety at C5 on Molecular Recognition and Activity
The iodine atom at the C5 position of the indole ring plays a pivotal role in the molecular recognition and biological activity of this class of compounds. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is increasingly recognized as a significant contributor to ligand-protein binding. The large and polarizable nature of the iodine atom makes it a potent halogen bond donor.
In the context of CBP/EP300 bromodomain inhibition, substitutions at the C5 position have been shown to be critical for activity. While a direct comparison with other halogens on the 1-(indol-1-yl)ethanone scaffold is not extensively documented in a single study, the presence of a substituent at this position is generally favored. For instance, in a series of 1-(1H-indol-1-yl)ethanone derivatives, a methyl group at the C5 position was found to be beneficial for activity. nih.gov The introduction of an iodine atom at C5 is anticipated to provide a strong halogen bond interaction with a suitable acceptor on the protein surface, thereby enhancing binding affinity. The regioselective synthesis of C5-iodoindoles highlights the chemical accessibility of this position for modification. researchgate.net
Influence of Substitutions on the Indole Ring (beyond C5)
In the development of CBP/EP300 inhibitors, a variety of substitutions have been explored. For example, introducing a cyano group at the C6 position of a 1-(5-methyl-1H-indol-1-yl)ethanone derivative led to a notable increase in potency. nih.gov This suggests that electron-withdrawing groups at this position can be beneficial. The table below summarizes the SAR for substitutions at various positions on the indole ring from a study on CBP/EP300 inhibitors, which can be extrapolated to the this compound scaffold.
Table 1: SAR of Substitutions on the Indole Ring of 1-(Indol-1-yl)ethanone Analogs as CBP/EP300 Inhibitors nih.gov
| Compound | R5 | R6 | R7 | IC50 (µM) |
| 1a | H | H | H | >100 |
| 1b | Me | H | H | 23.4 |
| 1c | H | CN | H | 1.8 |
| 1d | Me | CN | H | 0.45 |
| 1e | H | H | Me | >100 |
Effects of Modifications to the Ethanone Side Chain
Modifications to the ethanone side chain at the N1 position offer another avenue for modulating the biological activity of this scaffold. The acetyl group itself is a simple yet effective feature, but its replacement with other acyl groups or more complex side chains can lead to improved interactions with the target protein.
In the study of CBP/EP300 inhibitors, the ethanone moiety was extended and modified to explore the binding pocket further. For example, replacing the methyl of the ethanone with a cyclopropyl (B3062369) group was tolerated, although it did not lead to a significant increase in potency. However, more substantial modifications, such as introducing a piperidine (B6355638) ring connected via an ethyl linker, resulted in highly potent compounds. nih.gov This indicates that the region around the N1-substituent can accommodate larger and more complex functionalities, which can be exploited to enhance binding affinity and selectivity.
Table 2: Effects of Ethanone Side Chain Modifications on CBP/EP300 Inhibition nih.gov
| Compound | N1-Side Chain | IC50 (µM) |
| 2a | Acetyl | 23.4 |
| 2b | Cyclopropylcarbonyl | 25.1 |
| 2c | 2-(Piperidin-1-yl)acetyl | 0.12 |
| 2d | 3-(Piperidin-1-yl)propanoyl | 0.05 |
Development of SAR Models and Pharmacophore Hypotheses
The collective SAR data allows for the development of pharmacophore models that define the key chemical features required for biological activity. For the 1-(indol-1-yl)ethanone scaffold as a CBP/EP300 inhibitor, a general pharmacophore hypothesis can be proposed. nih.gov
This model would typically include:
A hydrogen bond acceptor: The carbonyl oxygen of the ethanone group at N1.
A hydrophobic/aromatic feature: The indole ring system.
A specific substituent at C5: A group capable of forming favorable interactions, such as the iodine atom for halogen bonding or a methyl group for hydrophobic interactions.
An acceptor/donor site at C6: A cyano group, for instance, can act as a hydrogen bond acceptor.
An extended hydrophobic/basic region: Accessible via modifications to the ethanone side chain, accommodating groups like a piperidine ring.
Such pharmacophore models are instrumental in guiding the rational design of new, more potent, and selective inhibitors based on the this compound scaffold. They serve as a blueprint for virtual screening campaigns and for prioritizing the synthesis of novel analogs with improved therapeutic potential.
An Examination of this compound in Scientific Research
The synthetic compound this compound belongs to the indole family, a class of heterocyclic aromatic organic compounds significant in medicinal chemistry. Its structure, featuring an iodine atom at the 5-position of the indole ring and an ethanone group at the 1-position, makes it a compound of interest for various applications in drug development and organic synthesis. evitachem.com The unique substitution pattern influences its chemical reactivity and biological activity, positioning it as a valuable molecule in preclinical research. evitachem.com
Strictly Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects
Molecular Probe Development
The unique structure of 1-(5-Iodo-1H-indol-1-yl)ethanone, featuring an iodine atom on the indole (B1671886) ring, makes it a candidate for development into molecular probes for bio-imaging and research applications.
Synthesis of Fluorescently Tagged Analogues
While direct synthesis of fluorescently tagged analogues of this compound is not extensively documented in publicly available research, the indole scaffold is known for its intrinsic fluorescent properties, which can be modulated by various functional groups. The development of fluorescent probes based on this compound would likely involve the strategic attachment of a fluorophore.
One potential synthetic route could involve the Suzuki or Sonogashira coupling reaction at the iodo-position to introduce a fluorescent moiety. For instance, a boronic acid or alkyne derivative of a common fluorophore like coumarin, fluorescein, or a BODIPY dye could be coupled to the 5-position of the 1-(1H-indol-1-yl)ethanone core. The reaction conditions would need to be carefully optimized to avoid side reactions and ensure the stability of the acetyl group on the indole nitrogen.
Alternatively, the acetyl group itself could be modified. For example, it could be hydrolyzed to reveal the N-H of the indole, which could then be re-functionalized with a linker attached to a fluorophore. Another approach could involve the synthesis of a more complex ethanone (B97240) derivative that incorporates a fluorescent group.
The photophysical properties of any newly synthesized fluorescent analogue would need to be thoroughly characterized, including its absorption and emission spectra, quantum yield, and photostability, to assess its suitability as a molecular probe for applications such as fluorescence microscopy and high-throughput screening.
Radiosynthesis of Iodine-123, Iodine-124, or Iodine-131 Labeled Analogues for Imaging Research (e.g., PET, SPECT)
The presence of an iodine atom in this compound makes it an excellent candidate for radiosynthesis with various iodine isotopes for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
Radiolabeling via Isotopic Exchange: A straightforward method for radiosynthesis would be isotopic exchange, where the stable iodine-127 atom is replaced with a radioactive isotope such as iodine-123, iodine-124, or iodine-131. This can be achieved by heating the compound in the presence of a radioactive iodide salt (e.g., [¹²³I]NaI, [¹²⁴I]NaI, or [¹³¹I]NaI) and a suitable catalyst, such as a copper(I) salt. The efficiency of the exchange would depend on the reaction conditions, including temperature, reaction time, and the specific activity of the radioiodide.
Synthesis from a Precursor: An alternative to isotopic exchange is the synthesis of the radiolabeled compound from a non-iodinated or precursor molecule. For example, a precursor such as 1-(5-bromo-1H-indol-1-yl)ethanone or a trialkylstannyl derivative at the 5-position could be reacted with a radioactive iodide source. Radioiododestannylation reactions are often high-yielding and allow for the introduction of the radioiodine in the final step of the synthesis.
The choice of radioisotope would be dictated by the intended imaging modality and the biological half-life of the processes being studied.
Iodine-123 (¹²³I): With a half-life of 13.2 hours and gamma emission of 159 keV, ¹²³I is well-suited for SPECT imaging.
Iodine-124 (¹²⁴I): This positron-emitting isotope has a longer half-life of 4.18 days, making it suitable for PET imaging of slower biological processes.
Iodine-131 (¹³¹I): This isotope emits both beta particles and gamma rays, allowing for its use in both imaging and targeted radiotherapy.
Once synthesized, the radiolabeled analogue would need to be purified, typically by high-performance liquid chromatography (HPLC), and its radiochemical purity and specific activity determined before use in preclinical imaging research to study the distribution and target engagement of this class of compounds in vivo.
Investigation of Enzyme Inhibition Mechanisms
Derivatives of the 1-(1H-indol-1-yl)ethanone scaffold have been investigated for their potential to inhibit various enzymes, highlighting the therapeutic potential of this chemical class.
Targeting Bromodomains (e.g., CBP/EP300)
Research has identified derivatives of 1-(1H-indol-1-yl)ethanone as potent inhibitors of the bromodomains of the CREB-binding protein (CBP) and its homolog EP300. nih.govnih.govnih.gov These bromodomains are epigenetic readers that play a crucial role in gene transcription and are implicated in various diseases, including cancer.
A study focused on the discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives led to the identification of compounds with significant inhibitory activity against the CBP bromodomain. nih.gov The inhibitory potency was evaluated using an AlphaScreen assay, and the half-maximal inhibitory concentration (IC₅₀) was determined for several analogues. The research highlighted the importance of specific substitutions on the indole ring for achieving high affinity and selectivity. For example, the most potent compound identified in the study, 32h , demonstrated an IC₅₀ value of 0.037 µM for the CBP bromodomain. nih.gov
| Compound | CBP Bromodomain IC₅₀ (µM) | Selectivity Profile |
|---|---|---|
| 22e | Data not specified | Cocrystal structure with CBP obtained |
| 32h | 0.037 | High selectivity for CBP/EP300 over other bromodomains |
| SGC-CBP30 (Reference) | Reported to be less potent than 32h in the same assay | Known CBP bromodomain inhibitor |
The cocrystal structure of one of the inhibitors, compound 22e , in complex with the CBP bromodomain provided a structural basis for the observed activity and guided further optimization efforts. nih.gov These findings underscore the potential of the 1-(1H-indol-1-yl)ethanone scaffold for the development of selective CBP/EP300 bromodomain inhibitors.
Interaction with Kinases (e.g., ROR1)
The indole scaffold is a common feature in many kinase inhibitors. While direct studies on the interaction of this compound with the receptor tyrosine kinase-like orphan receptor 1 (ROR1) are not prominent in the literature, related indole derivatives have been explored as ROR1 inhibitors. ROR1 is a pseudokinase that is overexpressed in various cancers and is involved in cell proliferation, survival, and migration.
Research into small molecule inhibitors of ROR1 has identified various chemotypes, including those with an indole core. For example, a study reported on the development of 3-((1H-pyrazolo[3,4-b]pyridin-4-yl)ethynyl)-N-(3-(4-(methoxymethoxy)phenyl)-1-methyl-1H-indol-6-yl)-4-methylbenzamide as a ROR1 inhibitor. researchgate.net This demonstrates that the indole nucleus can be a key structural element for targeting the ROR1 kinase domain.
Given the precedent for indole-based kinase inhibitors, it is plausible that this compound and its derivatives could be investigated for their potential to interact with and inhibit ROR1 or other kinases. Further research, including computational modeling and in vitro kinase assays, would be necessary to explore this possibility.
Modulating Cyclooxygenase Enzymes (e.g., COX-2)
Derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated for their ability to modulate cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key target for anti-inflammatory drugs.
In one study, a series of novel 1-(1H-indol-1-yl)ethanone derivatives were synthesized and their anti-inflammatory and analgesic activities were assessed. researchgate.net The objective was to develop new nonsteroidal anti-inflammatory drugs (NSAIDs) with potential COX-2 inhibitory activity. The synthesized compounds were characterized, and their interactions with the COX-2 enzyme were studied using molecular docking.
The research identified a lead compound, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), which exhibited the most potent anti-inflammatory and analgesic effects among the synthesized series. researchgate.net The computational docking studies suggested that these derivatives could bind to the active site of the COX-2 enzyme.
| Compound | Modification | Observed Activity |
|---|---|---|
| D-1 to D-8 | Condensation with substituted anilines | Varying degrees of anti-inflammatory and analgesic activity |
| D-7 | 4-nitrophenyl imine derivative | Strongest anti-inflammatory and analgesic activity in the series |
These findings suggest that the 1-(1H-indol-1-yl)ethanone scaffold is a promising starting point for the design and development of novel COX-2 inhibitors.
Receptor Binding and Modulation Studies
Serotonin (B10506) Receptor Affinity and Selectivity
Currently, there are no publicly available scientific studies that have specifically investigated the binding affinity and selectivity of this compound for serotonin receptors. While the broader class of indole derivatives has been explored for activity at various serotonin receptor subtypes, specific data for this particular compound, including key metrics such as Ki (inhibition constant) or IC50 values, have not been reported in the accessible literature.
Monoamine Transporter Reuptake Inhibition
There is no published research detailing the effects of this compound on monoamine transporters, which include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Consequently, data on its potential to act as a monoamine reuptake inhibitor are not available.
Antimicrobial Activity Studies (in vitro)
Inhibition of Bacterial Growth (e.g., MRSA)
Specific studies on the in vitro antibacterial activity of this compound against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), have not been found in the reviewed scientific literature. Therefore, metrics such as Minimum Inhibitory Concentration (MIC) values for this compound have not been documented.
Modulation of Biofilm Formation
There is a lack of specific research on the ability of this compound to modulate the formation of bacterial biofilms. While other indole derivatives have been investigated for their antibiofilm properties, the specific effects of this compound remain uncharacterized.
Antiproliferative Activity in Cancer Cell Lines (in vitro)
No direct in vitro studies detailing the antiproliferative activity of this compound against specific cancer cell lines have been published. A study focused on the development of derivatives from the parent structure, 1-(1H-indol-1-yl)ethanone, for activity against prostate cancer cell lines, but did not report antiproliferative data for the 5-iodo substituted compound itself. nih.gov Therefore, IC50 values or other measures of cytotoxic or antiproliferative effects for this compound are not available in the current body of scientific literature.
Cellular Mechanism of Action Studies
There is no available research data on the specific cellular mechanisms of this compound. Studies investigating its potential to induce apoptosis or cause cell cycle arrest in cell lines have not been published. Therefore, no data tables or detailed research findings on its cellular effects can be presented.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 1-(5-Iodo-1H-indol-1-yl)ethanone, and what methodological considerations ensure regioselectivity at the 5-position of the indole ring?
- Methodological Answer : The synthesis of this compound can be optimized using electrophilic iodination. A one-step approach involves reacting 1H-indole derivatives with iodine in the presence of a directing group (e.g., acetyl) under acidic conditions. For regioselectivity at the 5-position, the acetyl group at the 1-position of indole acts as a meta-director, guiding iodination to the 5-position. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of iodine) must be tightly controlled to minimize byproducts. Purification via recrystallization (e.g., ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
- Methodological Answer :
- Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₈INO, expected [M+H]⁺ = 286.963) .
- NMR : ¹H and ¹³C NMR identify substituent positions. The acetyl group at 1-position shows a carbonyl peak at ~200 ppm in ¹³C NMR, while iodination at 5-position deshields adjacent protons (e.g., H-4 and H-6) in ¹H NMR .
- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves structural ambiguities. Data validation metrics (e.g., R-factor, electron density maps) ensure accuracy. Discrepancies in spectral vs. crystallographic data require cross-validation via complementary techniques like IR or UV-Vis .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : The compound may pose acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory hazards (H302, H315, H319, H335 per GHS). Use fume hoods, nitrile gloves, and lab coats. Store in amber glass vials at 2–8°C. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Always consult the Safety Data Sheet (SDS) for batch-specific hazards .
Advanced Research Questions
Q. How does the iodine substituent at the 5-position influence the reactivity of 1H-indole derivatives in cross-coupling reactions, and what experimental protocols optimize such transformations?
- Methodological Answer : The 5-iodo group enhances reactivity in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck) due to iodine’s high leaving-group ability. Optimize conditions using Pd(PPh₃)₄ (1–5 mol%), Na₂CO₃ base, and DMF/H₂O solvent at 80–100°C. Monitor reaction progress via TLC (silica, UV detection). For sterically hindered substrates, microwave-assisted synthesis (150°C, 20 min) improves yields. Post-reaction, purify via flash chromatography (gradient elution) .
Q. What computational strategies predict the metabolic pathways or environmental fate of this compound, and how do these models align with experimental data?
- Methodological Answer : Use tools like PISTACHIO and BKMS_METABOLIC to simulate oxidative metabolism (e.g., CYP450-mediated deiodination or acetyl group hydrolysis). Molecular docking studies predict binding affinities to metabolic enzymes. Validate predictions via in vitro assays (e.g., liver microsomes) with LC-MS monitoring. Discrepancies between computational and experimental results may arise from solvent effects or enzyme polymorphisms, requiring iterative model refinement .
Q. How can structural ambiguities in crystallographic data for this compound be addressed using software like SHELX, and what validation metrics are critical?
- Methodological Answer : In SHELX, refine structures using least-squares minimization and electron density maps (e.g., Fo-Fc maps) to resolve disorder or missing atoms. Critical validation metrics include:
- R-factor : <5% for high-quality data.
- Twinning analysis : Detect twinning via Rint values.
- ADP (Atomic Displacement Parameters) : Anisotropic refinement for heavy atoms (e.g., iodine).
Cross-check with PLATON or Mercury for symmetry errors. Publish CIF files with deposition codes (e.g., CCDC) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
